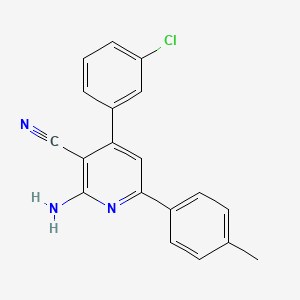
2-Amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H14ClN3 and its molecular weight is 319.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile, also known by its CAS number 338794-66-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H14ClN3
- Molar Mass : 319.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Adenosine Receptors : This compound has been studied for its inhibitory activity on adenosine receptors, specifically A1 and A2A receptors. It has shown IC50 values ranging from 34 to 294 nM in binding assays, indicating a potential role as a multi-target ligand for these receptors .
- Phosphodiesterases (PDEs) : The compound exhibits inhibitory effects on phosphodiesterases, particularly PDE10A, with IC50 values below 10 μM. This suggests its role in modulating intracellular cAMP levels, which are crucial for various cellular processes .
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on the efficacy of this compound alone is limited. The broader class of pyridine derivatives has shown promise as antimicrobial agents .
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds, contributing to the understanding of the potential effects of this compound:
- Multi-target Ligands : A study conducted on a series of pyridinic compounds demonstrated that modifications to the structure can enhance selectivity and potency against specific targets such as A1R and A2AR. The findings suggest that structural variations can significantly influence biological activity .
- In Vitro Studies : In vitro evaluations have shown that compounds with similar structures can effectively inhibit PDE enzymes and modulate receptor activities, supporting the hypothesis that this compound may possess similar properties .
Table 1: Biological Activity Profile of Related Compounds
| Compound Name | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | A1R | 34 | High |
| Compound B | A2AR | 294 | Moderate |
| Compound C | PDE10A | <10 μM | High |
Table 2: Summary of Antimicrobial Activity
| Compound Name | Bacterial Strain | Activity |
|---|---|---|
| Compound D | E. coli | Active |
| Compound E | S. aureus | Active |
属性
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-12-5-7-13(8-6-12)18-10-16(17(11-21)19(22)23-18)14-3-2-4-15(20)9-14/h2-10H,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPYTMSOHCZVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














